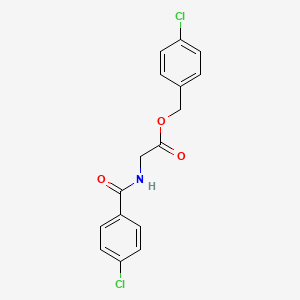![molecular formula C15H13ClN2O3S B5706955 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)
2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide, also known as CMNA, is a synthetic compound that belongs to the class of thioamide derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. CMNA is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes.
作用機序
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide involves the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide binds to the active site of carbonic anhydrase, preventing the enzyme from carrying out its catalytic function. This results in the reduction of bicarbonate and proton production, leading to a decrease in the activity of various physiological processes that depend on carbonic anhydrase.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects. These include the reduction of intraocular pressure in the treatment of glaucoma, the suppression of seizures in the treatment of epilepsy, and the inhibition of tumor growth in the treatment of cancer. 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various physiological processes. 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide is also relatively easy to synthesize, with a yield of approximately 70%. However, 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has several limitations for lab experiments. It is a synthetic compound, which may limit its applicability to in vivo studies. Additionally, the inhibitory activity of 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide is not specific to a particular isoform of carbonic anhydrase, which may limit its usefulness in studying the role of specific isoforms.
将来の方向性
There are several future directions for the study of 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide. One potential direction is the development of more specific inhibitors of carbonic anhydrase that target specific isoforms of the enzyme. Another potential direction is the investigation of the potential therapeutic applications of 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide in the treatment of various diseases such as glaucoma, epilepsy, and cancer. Additionally, the study of the biochemical and physiological effects of 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide may lead to the identification of new targets for drug development.
合成法
The synthesis of 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide involves the reaction of 4-chlorobenzenethiol with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with N,N-dimethylacetamide dimethyl acetal to yield 2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide. The overall yield of the synthesis process is approximately 70%.
科学的研究の応用
2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase has been demonstrated to have therapeutic potential in the treatment of various diseases such as glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-10-2-5-12(8-14(10)18(20)21)17-15(19)9-22-13-6-3-11(16)4-7-13/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTETWBLTQKHYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5706886.png)

![3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5706904.png)

![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)


![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)

![phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)

![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5706969.png)